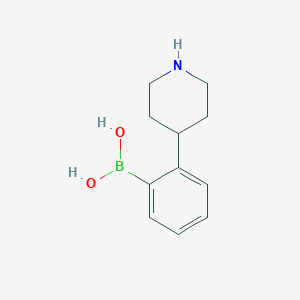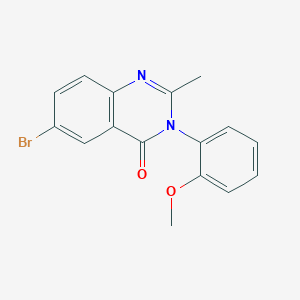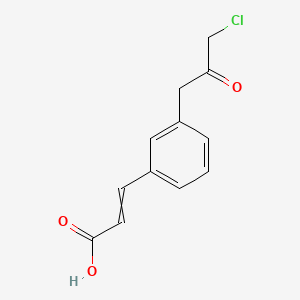
5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C7H3F3N2O4 and a molecular weight of 236.1 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group and two carboxylic acid groups. It is a white crystalline solid that is soluble in water and some organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2,3-dimethanol .
科学的研究の応用
Chemistry: In chemistry, 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .
類似化合物との比較
Pyrazine-2,3-dicarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Methylpyrazine-2,3-dicarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C7H3F3N2O4 |
|---|---|
分子量 |
236.10 g/mol |
IUPAC名 |
5-(trifluoromethyl)pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)2-1-11-3(5(13)14)4(12-2)6(15)16/h1H,(H,13,14)(H,15,16) |
InChIキー |
PVZRVUDBJFHAHY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
